molecular formula C12H13N3OS B8375094 1-Benzothiazol-6-yl-4,4-dimethyl-imidazolidin-2-one

1-Benzothiazol-6-yl-4,4-dimethyl-imidazolidin-2-one

Cat. No. B8375094
M. Wt: 247.32 g/mol
InChI Key: IVOUEDMDEIWWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE045173E1

Procedure details

1-Benzothiazol-6-yl-3-(2-chloro-1,1-dimethyl-ethyl)-urea (I-201a: 620 mg, 2.18 mmol) in dry THF (5 mL) was added dropwise to a stirred mixture of NaH (78 mg, 3.25 mmol) in dry THF (5 mL) under argon atmosphere over a period of 10 minutes at 0° C. The resulting reaction mixture was stirred at room temperature for 45 minutes. The reaction was monitored by TLC (5% MeOH in CHCl3). The reaction mixture was partitioned between chilled water and ethylacetate. The organic layer was dried over Na2SO4 and concentrated to afford 410 mg of the product (77.35% yield).
Name
1-Benzothiazol-6-yl-3-(2-chloro-1,1-dimethyl-ethyl)-urea
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
78 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
77.35%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[C:7]([NH:10][C:11]([NH:13][C:14]([CH3:18])([CH3:17])[CH2:15]Cl)=[O:12])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[H-].[Na+].CO>C1COCC1.C(Cl)(Cl)Cl>[S:1]1[C:5]2[CH:6]=[C:7]([N:10]3[CH2:15][C:14]([CH3:18])([CH3:17])[NH:13][C:11]3=[O:12])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
1-Benzothiazol-6-yl-3-(2-chloro-1,1-dimethyl-ethyl)-urea
Quantity
620 mg
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)NC(=O)NC(CCl)(C)C
Name
Quantity
78 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned
TEMPERATURE
Type
TEMPERATURE
Details
between chilled water and ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)N2C(NC(C2)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 77.35%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.